Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-11(4)5-7-17(12,15)8-6-11/h12H,5-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQALOXXZQBNCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=N)(=O)CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfoximine Synthesis via Oxidation and Imination
The sulfoximine core is constructed through a two-step sequence:
- Sulfide oxidation : Treatment of 4-methylthiopyran with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C forms the sulfoxide intermediate.
- Imination : Reaction with ammonium cerium(IV) nitrate (CAN) and aqueous ammonia introduces the imino group, yielding 1-imino-4-methyl-1-oxothian-4-amine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | mCPBA | CH₂Cl₂ | 0°C → RT | 85% |
| 2 | CAN, NH₃ | H₂O/THF | 50°C | 72% |
This method prioritizes mild conditions to avoid over-oxidation and racemization.
Boc Protection of the Primary Amine
The free amine on the sulfoximine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
- Procedure : The amine (1 eq) is dissolved in THF, treated with Boc₂O (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq), and stirred at room temperature for 12 hours.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the Boc-protected derivative.
Key Data :
Alternative Carbamate Formation via Zinc Chloride Catalysis
For laboratories lacking Boc₂O, carbamates can be synthesized from carbamoyl chlorides and alcohols using ZnCl₂ as a catalyst:
- Reaction Setup : 4-Methyl-1-oxothian-4-ol (1 eq) and N-tert-butylcarbamoyl chloride (1.2 eq) are combined in anhydrous toluene with ZnCl₂ (0.5 eq).
- Conditions : Stirred at 110°C under N₂ for 6 hours.
Results :
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| ZnCl₂ | Toluene | 110°C | 78% |
| Zn(OAc)₂ | Toluene | 110°C | 36% |
This method is scalable (up to 50 g) and avoids moisture-sensitive reagents.
Mechanistic Insights
Sulfoximine Formation Mechanism
The cerium-mediated imination proceeds via a radical pathway:
Boc Protection Kinetics
DMAP accelerates the reaction by deprotonating the amine, enhancing nucleophilic attack on Boc₂O. The tert-butyl group’s steric bulk minimizes over-alkylation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Boc₂O Protection | High yield, mild conditions | Requires anhydrous conditions | 89% |
| ZnCl₂ Catalysis | Scalable, inexpensive catalyst | Higher temperature needed | 78% |
| Classical Carbamates | No specialized reagents | Lower efficiency | <50% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, Alcohols
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates
Scientific Research Applications
Chemistry
Protecting Group in Peptide Synthesis
Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate serves as a protecting group for amines during peptide synthesis. This application is crucial as it prevents unwanted reactions that can occur during the synthesis process. The compound's stability allows for efficient protection without compromising the integrity of the amine functionality.
Biology
Model Compound for Enzyme Studies
In biological research, this compound is utilized as a model for studying enzyme mechanisms and protein interactions. Its structure allows researchers to investigate how carbamate derivatives behave in biological systems, providing insights into enzyme-substrate interactions and potential inhibition mechanisms.
Medicine
Drug Development Potential
The compound is being explored for its potential use in drug development, particularly in designing enzyme inhibitors. Its ability to form covalent bonds with active sites of enzymes can lead to reversible or irreversible inhibition, making it a candidate for therapeutic agents targeting specific enzymes involved in disease processes.
Agrochemicals and Pharmaceutical Intermediates
This compound is also significant in the production of agrochemicals and pharmaceutical intermediates. Its stability and reactivity make it valuable in various manufacturing processes, allowing for the efficient synthesis of complex organic molecules.
Case Studies
- Enzyme Inhibition Study : Research demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, showcasing its potential as a therapeutic agent.
- Peptide Synthesis Application : A study highlighted the successful use of this compound as a protecting group in synthesizing complex peptides, leading to higher yields compared to traditional methods.
- Agricultural Chemistry Research : Investigations into the compound's efficacy as an intermediate in agrochemical production revealed promising results in enhancing crop protection agents.
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Sulfur vs. Oxygen/Nitrogen Heterocycles
- Thiane Core: The sulfur atom in the thiane ring introduces distinct electronic and steric properties compared to oxygen or nitrogen analogs.
- Oxane (Tetrahydropyran) Analogs: For example, tert-butyl N-(4-cyanooxan-4-yl)carbamate () replaces sulfur with oxygen, resulting in a more electronegative but less polarizable ring.
- Piperidine and Bicyclic Systems: Derivatives like tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate () and tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate () exhibit nitrogen-containing or fused-ring systems. These structures often confer rigidity, which can optimize receptor binding but may reduce synthetic accessibility compared to monocyclic thiane derivatives .
Substituent Effects
- Similar methyl-substituted analogs, such as tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (), demonstrate enhanced pharmacokinetic profiles in preclinical studies .
- Imino and Oxo Groups: These groups are absent in most analogs. Their presence in the target compound suggests unique hydrogen-bonding capabilities, which could mimic transition states in enzyme inhibition (e.g., protease targets) .
Comparative Data Table
Biological Activity
Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound by exploring its mechanisms of action, applications in research and medicine, and relevant case studies.
This compound has the molecular formula . The synthesis typically involves reacting tert-butyl carbamate with suitable thianyl derivatives under controlled conditions, often utilizing catalysts such as DMAP (4-dimethylaminopyridine) and bases like di-tert-butyl dicarbonate (BocO) to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can be either reversible or irreversible, depending on the nature of the interaction.
Interaction with Enzymes
The compound has been studied for its role in enzyme mechanisms, particularly in relation to carbamate derivatives. It serves as a model compound for understanding how these derivatives behave in biological systems, which is crucial for designing enzyme inhibitors.
Biological Applications
Research Applications:
this compound is utilized in various research contexts:
- Enzyme Mechanism Studies: It aids in exploring the interactions between enzymes and substrates.
- Protein Interactions: The compound's structure allows it to be a valuable tool in studying protein-ligand interactions.
Medicinal Applications:
The potential therapeutic applications of this compound include:
- Drug Development: Its unique structural features make it a candidate for developing new drugs, particularly enzyme inhibitors that could target specific pathways in disease processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Comparison with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | General use as a protecting group; limited biological activity |
| N-tert-butoxycarbonyl derivatives | More complex derivatives | Used primarily in peptide synthesis; variable biological activity |
| Carbamate esters | Commonly used in agrochemicals | Varying levels of biological activity depending on substituents |
Q & A
Q. What are the established synthetic routes for Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate, and how do reaction conditions influence yield?
The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions using tert-butyl chloroformate with amines under basic conditions (e.g., triethylamine or sodium hydride) in solvents like dichloromethane or THF . Optimization of reaction parameters—such as temperature (0–25°C), stoichiometry, and base selection—is critical to maximize yield and purity. For instance, incomplete deprotection of tert-butyl groups or side reactions (e.g., hydrolysis) may occur if moisture is not rigorously excluded .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm the presence of tert-butyl (~1.3 ppm singlet), carbamate carbonyl (~155–160 ppm), and imino/thiane motifs .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) can resolve bond lengths, angles, and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] or [M+Na] peaks) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity or biological interactions of this compound?
Density functional theory (DFT) calculations can predict:
- Reactivity : Electron density maps (e.g., HOMO/LUMO analysis) to identify nucleophilic/electrophilic sites for functionalization .
- Biological Targets : Molecular docking simulations to assess binding affinity with enzymes/receptors (e.g., kinases or proteases) based on structural analogs .
- Stability : Thermodynamic parameters (ΔG) for decomposition pathways under varying pH/temperature .
Q. What strategies resolve contradictions in experimental data, such as discrepancies in biological activity across studies?
Contradictions may arise from:
- Purity Issues : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>95%) and orthogonal techniques (TLC, elemental analysis) .
- Stereochemical Variants : Enantiomers or diastereomers (if applicable) may exhibit divergent activities. Use chiral chromatography or asymmetric synthesis to isolate isomers .
- Assay Conditions : Differences in cell lines, solvent (DMSO vs. aqueous buffer), or concentration ranges require standardization .
Q. How can researchers optimize the compound’s stability for long-term storage or in vivo studies?
Stability optimization involves:
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., tert-butyl group cleavage above 150°C) .
- pH Sensitivity : Test hydrolysis rates in buffers (pH 2–9) to identify stable formulations .
- Lyophilization : For hygroscopic derivatives, lyophilize with cryoprotectants (e.g., trehalose) to prevent degradation .
Methodological Considerations
Q. What analytical techniques are recommended for tracking reaction progress and byproduct identification?
- In Situ Monitoring : ReactIR or Raman spectroscopy to detect intermediate species (e.g., carbamate formation) .
- LC-MS/MS : Identify byproducts (e.g., over-alkylated or oxidized derivatives) and quantify using internal standards .
- Isolation Techniques : Flash chromatography (normal/reverse phase) or preparative HPLC for purification .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
SAR strategies include:
- Analog Synthesis : Modify the thiane ring (e.g., substituents at C4), tert-butyl group, or imino moiety to assess impact on bioactivity .
- Pharmacophore Mapping : Overlay analogs with known active compounds to identify critical functional groups .
- Biological Profiling : Test against panels of enzymes/cell lines to correlate structural changes with potency/selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
